Cas no 1803961-95-6 (3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile)

3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C9H6BrF3N2O2/c10-4-6-3-5(1-2-14)8(15-7(6)16)17-9(11,12)13/h3H,1,4H2,(H,15,16)
- InChIKey: VXFIPHBLINWKCK-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(NC(=C(CC#N)C=1)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 62.1
3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095292-1g |
3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile |
1803961-95-6 | 97% | 1g |
$1,549.60 | 2022-04-02 |
3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Book reviews
3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
Professional Introduction to 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1803961-95-6)
3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1803961-95-6, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of both bromomethyl and trifluoromethoxy substituents, make it a versatile building block for the development of novel therapeutic agents.
The bromomethyl group in this compound is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions. This property is exploited in synthetic chemistry to introduce additional functional groups, thereby enabling the construction of more complex molecular architectures. The trifluoromethoxy moiety, on the other hand, contributes to the lipophilicity and metabolic stability of the resulting compounds, which are essential characteristics for many drug candidates.
In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer and inflammatory disorders. The compound 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile has emerged as a valuable tool in this endeavor. Its structural framework is well-suited for the design of small-molecule inhibitors that target specific biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are pivotal in cancer therapy.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacokinetic properties. The incorporation of a trifluoromethoxy group into drug molecules often improves their binding affinity to biological targets and extends their half-life in vivo. This has led to numerous patents and commercial products that incorporate such fluorinated moieties. The compound in question is no exception and serves as a cornerstone for several ongoing research projects aimed at discovering next-generation therapeutics.
The synthesis of 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include halogenation reactions to introduce the bromomethyl group and nucleophilic aromatic substitution to incorporate the trifluoromethoxy moiety. These synthetic strategies are not only elegant but also scalable, making them suitable for industrial production.
The applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. For instance, its derivatives have shown promise as intermediates in the synthesis of pesticides and specialty chemicals. The versatility of 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile underscores its importance as a chemical entity with broad utility.
In conclusion, 3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1803961-95-6) is a multifaceted compound with significant implications for drug discovery and industrial chemistry. Its unique structural attributes enable its use as a key intermediate in synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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